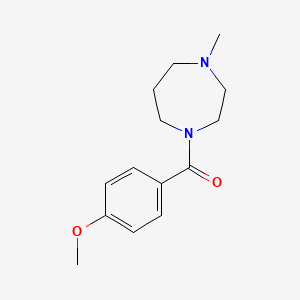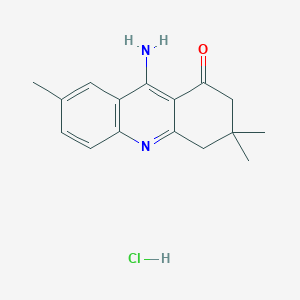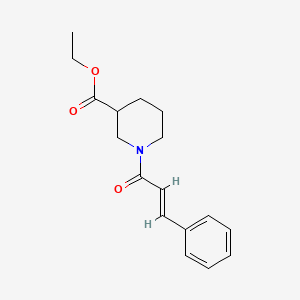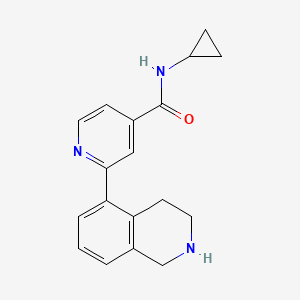![molecular formula C20H23F3N2 B5494917 4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine](/img/structure/B5494917.png)
4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine, also known as JNJ-7925476, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to exhibit activity on various receptors in the central nervous system.
Wirkmechanismus
The exact mechanism of action of 4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 receptor, which regulates the release of dopamine in the brain. It also exhibits activity at the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. Additionally, 4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine has been found to bind to the sigma-1 receptor, which is involved in the modulation of various cellular functions.
Biochemical and Physiological Effects:
4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine has been found to exhibit several biochemical and physiological effects in animal studies. It has been shown to increase the release of dopamine in the prefrontal cortex, which is involved in the regulation of cognitive functions. It also increases the release of serotonin in the hippocampus, which is involved in the regulation of mood and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine in lab experiments is its selectivity for specific receptors. This allows researchers to study the effects of the compound on specific pathways and functions. However, one of the limitations of using 4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine is its poor solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine. One potential application is in the treatment of schizophrenia, a neurological disorder characterized by a disruption in the regulation of dopamine in the brain. 4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine has been found to exhibit activity on the dopamine D2 receptor, which makes it a promising candidate for the development of new antipsychotic drugs.
Another potential application is in the treatment of depression and anxiety disorders. 4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine has been found to exhibit activity on the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. This makes it a promising candidate for the development of new antidepressant and anxiolytic drugs.
Overall, the research on 4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine has shown promising results for its potential therapeutic applications in various neurological and psychiatric disorders. Further research is needed to fully understand its mechanism of action and to develop new drugs based on this compound.
Synthesemethoden
The synthesis of 4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine involves a multi-step process that starts with the reaction of 4-bromomethylpyridine with 3-(2-(3-(trifluoromethyl)phenyl)ethyl)-1-piperidinecarboxaldehyde in the presence of a base. This reaction yields the intermediate product, which is then treated with a reducing agent to obtain the final product.
Wissenschaftliche Forschungsanwendungen
4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to exhibit activity on several receptors, including the dopamine D2 receptor, serotonin 5-HT1A receptor, and sigma-1 receptor. These receptors play a crucial role in the regulation of mood, cognition, and behavior.
Eigenschaften
IUPAC Name |
4-[[3-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidin-1-yl]methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2/c21-20(22,23)19-5-1-3-16(13-19)6-7-17-4-2-12-25(14-17)15-18-8-10-24-11-9-18/h1,3,5,8-11,13,17H,2,4,6-7,12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBHGHCHSNJGCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=NC=C2)CCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-{2-[3-(Trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5494860.png)
![4-(2,5-difluorophenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5494863.png)
![4-(4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5494865.png)


![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-pyrimidin-2-ylpiperazine-2-carboxylic acid](/img/structure/B5494888.png)

![5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B5494896.png)
![3-{2-[5-(4-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile](/img/structure/B5494898.png)
![(3R*,3aR*,7aR*)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5494908.png)
![N-isopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide](/img/structure/B5494911.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(3-methyl-1H-indol-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5494922.png)